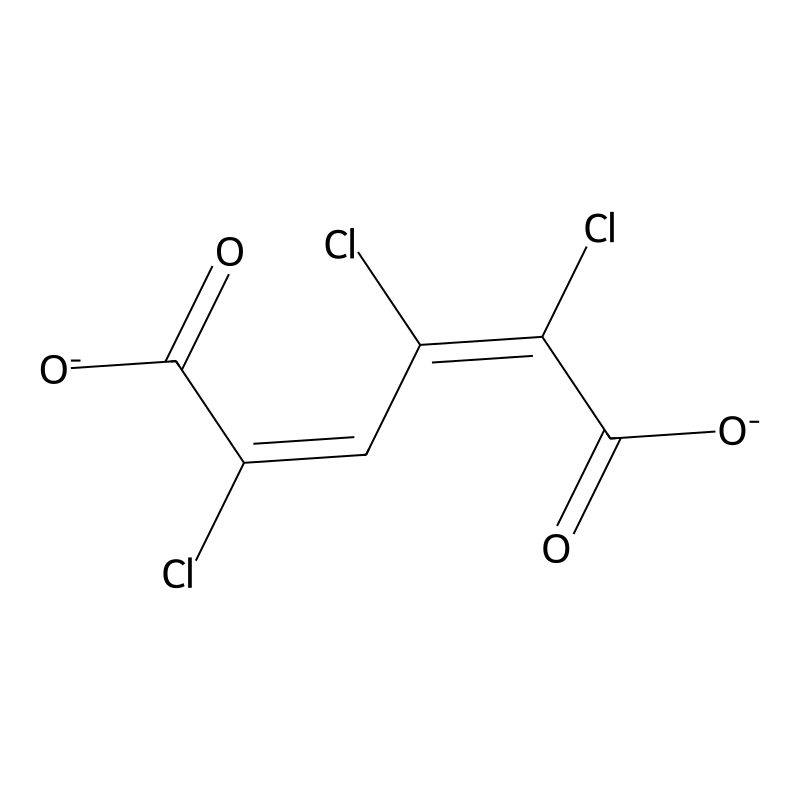2,3,5-Trichloro-cis,cis-muconate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
2,3,5-Trichloro-cis,cis-muconate is a chlorinated derivative of cis,cis-muconic acid, characterized by the presence of three chlorine atoms at positions 2, 3, and 5 of the aromatic ring. Its chemical formula is , and it is classified as a trichloromuconic acid. This compound is functionally related to cis,cis-muconic acid, which serves as a precursor in various biochemical pathways, particularly in the degradation of aromatic compounds in microbial metabolism .
Research indicates that 2,3,5-trichloro-cis,cis-muconate exhibits biological activity primarily through its role in microbial metabolism. Certain bacterial strains can utilize this compound as a carbon source, facilitating its mineralization. For instance, Pseudomonas chlororaphis has been shown to degrade 1,2,3,4-tetrachlorobenzene through pathways that involve intermediate metabolites like 2,3,5-trichloro-cis,cis-muconate . The compound's toxicity and potential environmental impact are subjects of ongoing research due to its persistence in the environment and its effects on microbial communities.
Synthesis of 2,3,5-trichloro-cis,cis-muconate can be achieved through several methods:
- Chlorination of cis,cis-muconic acid: This method involves the direct chlorination of cis,cis-muconic acid using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions.
- Biotransformation: Microbial strains capable of degrading chlorinated aromatic compounds can be employed to convert simpler substrates into 2,3,5-trichloro-cis,cis-muconate. This biotechnological approach is advantageous for producing less toxic compounds from hazardous materials .
Interaction studies focus on how 2,3,5-trichloro-cis,cis-muconate interacts with various enzymes and microbial systems. Research has shown that specific bacteria possess enzymes capable of metabolizing this compound efficiently. For example, studies on Pseudomonas species have highlighted their ability to utilize this compound via the chlorocatechol pathway . Understanding these interactions is crucial for developing effective bioremediation strategies and assessing ecological impacts.
Several compounds share structural similarities with 2,3,5-trichloro-cis,cis-muconate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| cis,cis-Muconic Acid | No chlorine substituents | A natural precursor in metabolic pathways |
| Tetrachloro-cis,cis-Muconic Acid | Four chlorine substituents | More toxic and persistent than trichloro variant |
| 2-Chloromuconic Acid | One chlorine substituent | Less toxic; involved in different metabolic pathways |
| Dichloromuconic Acid | Two chlorine substituents | Intermediate in various degradation pathways |
The uniqueness of 2,3,5-trichloro-cis,cis-muconate lies in its specific chlorination pattern which influences its biological activity and degradation pathways compared to its analogs. Its role as an intermediate in microbial metabolism sets it apart from other similar compounds that may not undergo similar transformations .








